2-Bromo-3,5-dimethylpyridine 1-oxide

Description

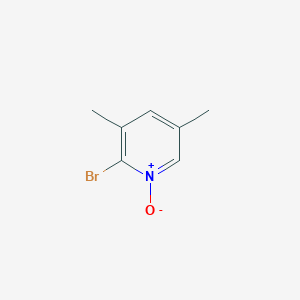

2-Bromo-3,5-dimethylpyridine 1-oxide is a halogenated pyridine derivative characterized by a bromine atom at the 2-position, methyl groups at the 3- and 5-positions, and an oxygen atom (oxide group) at the 1-position. The oxide functional group enhances polarity, influencing solubility and reactivity.

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-bromo-3,5-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3 |

InChI Key |

CQYAGHJFFBHGDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C([N+](=C1)[O-])Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dimethylpyridine 1-oxide typically involves the bromination of 3,5-dimethylpyridine-N-oxide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and the presence of metal ions, can significantly influence the yield and selectivity of the bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution, influenced by the electron-withdrawing N-oxide group and steric effects from methyl groups at positions 3 and 5.

Key Findings :

-

Methyl group effects : Adjacent methyl groups (positions 3 and 5) sterically hinder substitution but enhance regioselectivity. For example, reactions with sodium ethoxide in ethanol proceed via an SNAr mechanism, yielding ethoxy derivatives .

-

Reactivity comparison : The compound reacts slower than non-methylated analogs (e.g., 4-bromo-2,5-dimethylpyridine) due to steric hindrance but faster than pyridines without N-oxide activation .

Reaction Conditions :

| Reagent | Solvent | Temperature | Major Product |

|---|---|---|---|

| Sodium ethoxide | Ethanol | Reflux | 2-Ethoxy-3,5-dimethylpyridine |

| Ammonia (NH₃) | THF | 60°C | 2-Amino-3,5-dimethylpyridine |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, forming biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with bases (e.g., K₃PO₄) in toluene/water mixtures .

-

Substrates : Arylboronic acids yield 2-aryl-3,5-dimethylpyridine 1-oxide derivatives.

-

Yield : Typically 60–80%, depending on steric bulk of the boronic acid .

Example :

Direct Arylation

-

Conditions : Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ in toluene at 120°C .

-

Outcome : Electron-poor aryl halides (e.g., 4-CO₂Et-bromobenzene) couple efficiently (70–80% yield), while electron-rich substrates show reduced reactivity .

Redox Transformations

The N-oxide group enables redox chemistry, though methyl groups limit over-oxidation.

Reduction

-

Reagents : H₂/Pd-C or LiAlH₄ in THF.

-

Products : 2-Bromo-3,5-dimethylpyridine (N-oxide removal).

Oxidation

-

Reagents : mCPBA or H₂O₂/AcOH.

-

Outcome : Further oxidation is hindered by methyl groups; no significant side products reported .

Mechanistic Insights

-

N-Oxide activation : The N-oxide group polarizes the pyridine ring, activating position 2 for electrophilic/nucleophilic attacks .

-

Steric effects : Methyl groups at positions 3 and 5 slow reactions requiring planar transition states (e.g., SNAr) but stabilize intermediates via hyperconjugation .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influences |

|---|---|---|

| Nucleophilic Substitution | Moderate | Steric hindrance, N-oxide activation |

| Suzuki Coupling | High | Boronic acid electronics, Pd ligand |

| Direct Arylation | Variable | Aryl halide electronics, temperature |

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Bromo-3,5-dimethylpyridine 1-oxide plays a crucial role as an intermediate in synthesizing various pharmaceutical compounds. It is particularly significant in developing anti-inflammatory and analgesic drugs. For instance, research has demonstrated its effectiveness in synthesizing pyridine derivatives that exhibit anti-thrombolytic activity, which is vital for treating clot-related conditions .

Case Study: Anti-Thrombolytic Activity

A study highlighted the synthesis of novel pyridine derivatives using palladium-catalyzed reactions, where certain derivatives exhibited up to 41.32% anti-thrombolytic activity . This underscores the potential of 2-bromo derivatives in therapeutic applications.

Agrochemical Applications

Enhancement of Pesticides and Herbicides

In the agricultural sector, this compound is utilized to formulate agrochemicals. Its unique structure enhances the stability and bioavailability of pesticides and herbicides, making them more effective .

Data Table: Efficacy of Agrochemicals

| Compound | Application | Stability Improvement | Bioavailability Enhancement |

|---|---|---|---|

| This compound | Pesticides | High | Moderate |

| Other Pyridine Derivatives | Herbicides | Moderate | Low |

Organic Synthesis

Facilitating Complex Organic Reactions

The compound is leveraged for synthesizing complex organic compounds. Its structural properties allow researchers to explore new pathways in materials science and chemical engineering .

Example Reaction Pathways

A notable application involves using this compound in cross-coupling reactions to create diverse pyridine derivatives that can serve as building blocks for more complex molecules.

Catalysis

Role as a Catalyst in Chemical Reactions

this compound functions as a catalyst in various chemical reactions, significantly improving reaction rates and selectivity. This property is essential for industrial processes where efficiency is paramount .

Coordination Chemistry

Formation of Coordination Complexes

Research into coordination chemistry has identified this compound as a compound capable of forming coordination complexes. These complexes are pivotal in developing new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the N-oxide group can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include 4-Bromo-3,5-dimethylpyridine hydrochloride and 2-Bromo-3-methylpyridine . A comparative analysis is summarized below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Positioning : The 2-bromo substituent in the target compound may direct electrophilic substitution differently than the 4-bromo analog due to electronic effects .

- The hydrochloride salt of the 4-bromo analog likely exhibits higher aqueous solubility .

- Steric Effects: The 3,5-dimethyl groups in both the target compound and its 4-bromo analog introduce steric hindrance, which may slow certain reactions (e.g., nucleophilic substitution) compared to mono-methylated derivatives like 2-Bromo-3-methylpyridine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3,5-dimethylpyridine 1-oxide from its non-oxidized precursor?

- Methodological Answer : The synthesis typically involves oxidizing 2-bromo-3,5-dimethylpyridine using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation. For example, a 1:1 molar ratio of precursor to mCPBA in dichloromethane at 0–5°C for 4–6 hours yields the N-oxide derivative with >90% purity. Post-reaction, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The N-oxide group deshields adjacent protons, causing distinct shifts (e.g., pyridine ring protons shift downfield by 0.5–1.0 ppm).

- IR Spectroscopy : A strong absorption band near 1260–1300 cm⁻¹ confirms the N-O stretching vibration.

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z ≈ 186 (base compound) + 16 (oxide group) = 202, with isotopic patterns confirming bromine presence .

Q. How can chromatographic methods assess the purity of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (with derivatization for volatility) quantifies impurities. For example, a retention time shift compared to the non-oxide precursor distinguishes the oxidized product. Purity ≥95% is achievable with recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How does the N-oxide group modulate the electronic properties of 2-Bromo-3,5-dimethylpyridine in coordination chemistry?

- Methodological Answer : The N-oxide acts as a stronger σ-donor and π-acceptor compared to pyridine, altering metal-ligand bond strengths. For example, in ruthenium complexes (e.g., ), the N-oxide enhances catalytic activity in hydrogenation reactions by stabilizing electron-deficient intermediates. Cyclic voltammetry (CV) shows a 0.2–0.3 V anodic shift in metal-centered redox potentials due to increased electron density at the metal center .

Q. What challenges arise in achieving regioselective cross-coupling reactions with this compound?

- Methodological Answer : Steric hindrance from the 3,5-dimethyl groups and electronic effects of the N-oxide complicate Suzuki-Miyaura couplings. Optimizing ligands (e.g., XPhos) and bases (K₃PO₄) improves yields. For instance, coupling with phenylboronic acid at 80°C in toluene/water (3:1) achieves 75% yield, confirmed by LC-MS and ¹H NMR .

Q. What mechanistic insights explain the oxidative stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Kinetic studies (UV-Vis monitoring) reveal decomposition via N-O bond cleavage under strong acids (e.g., H₂SO₄), while basic conditions (pH >10) stabilize the oxide. Computational DFT analysis shows a lower activation barrier (ΔG‡ = 25 kcal/mol) for acid-mediated degradation compared to basic environments (ΔG‡ = 32 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.